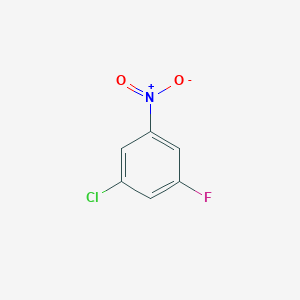

1-Chloro-3-fluoro-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAGKOKYKROSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Chloro-3-fluoro-5-nitrobenzene (CAS: 4815-64-9): Synthesis, Reactivity, and Applications for Advanced R&D

Abstract: This guide provides an in-depth technical analysis of 1-Chloro-3-fluoro-5-nitrobenzene (CAS: 4815-64-9), a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will explore its core physicochemical properties, detail a validated synthetic protocol, and critically examine its chemical reactivity, with a focus on nucleophilic aromatic substitution and nitro group reduction. The narrative emphasizes the causality behind its synthetic utility, grounded in the unique electronic landscape of its substituted aromatic ring. Applications in medicinal chemistry are highlighted, providing a comprehensive resource for leveraging this versatile building block in advanced research and development projects.

Core Properties and Specifications

This compound is a halogenated nitroaromatic compound whose utility is defined by the interplay of its three distinct functional groups. The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the chlorine and fluorine atoms, renders the benzene ring highly electron-deficient, dictating its reactivity profile.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 4815-64-9 | [1][2][3] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][3] |

| Molecular Weight | 175.54 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Chloro-5-fluoronitrobenzene | [1][4] |

| Topological Polar Surface Area (TPSA) | 43.14 Ų | [1] |

| LogP (Computed) | 2.38 - 2.6 | [1][3] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

| Purity (Typical) | ≥98% |[1][5] |

Synthesis and Characterization

The strategic synthesis of this compound is crucial for its application. A common and effective laboratory-scale method involves the direct oxidation of the corresponding aniline precursor, 3-chloro-5-fluoroaniline. This approach is advantageous as it avoids the challenges of regioselectivity associated with direct nitration of a di-halogenated benzene ring where multiple isomers could form.

Synthetic Protocol: Oxidation of 3-Chloro-5-fluoroaniline

This protocol describes the conversion of an amino group to a nitro group using sodium perborate tetrahydrate in an acidic medium, a reliable method for this specific transformation.[4]

Experimental Workflow:

-

Oxidant Suspension: Suspend sodium perborate tetrahydrate (5.0 eq, e.g., 7.69 g, 50.0 mmol) in glacial acetic acid (e.g., 30 mL) in a reaction vessel equipped with a stirrer and temperature control.

-

Heating: Gently heat the suspension to 55 °C with stirring.

-

Substrate Addition: Dissolve 3-chloro-5-fluoroaniline (1.0 eq, e.g., 1.46 g, 10 mmol) in a separate portion of acetic acid (e.g., 20 mL).

-

Controlled Reaction: Add the aniline solution dropwise to the heated sodium perborate suspension over a period of 1 hour. The slow addition is critical to control the exothermic reaction and prevent side-product formation.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 55 °C for an additional hour to ensure full conversion.

-

Work-up: Cool the mixture to room temperature. Add tert-butyl methyl ether (TBME, e.g., 300 mL) to precipitate inorganic salts and dilute the product.

-

Purification: Filter the mixture to remove solids. The organic filtrate is then washed sequentially with saturated saline, aqueous sodium thiosulfate (to quench any remaining oxidant), and again with saturated saline.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude solid via silica gel column chromatography, eluting with a non-polar solvent such as cyclohexane, to yield this compound as a solid product.[4]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.

-

¹H-NMR: The proton NMR spectrum provides clear diagnostic signals. In DMSO-d₆, the spectrum shows three distinct signals for the aromatic protons at δ 8.20 (s, 1H), 8.18 (d, 1H), and 8.07 (d, 1H), confirming the substitution pattern.[4]

-

Mass Spectrometry: Provides the molecular ion peak corresponding to the molecular weight of 175.54 g/mol .

-

Infrared Spectroscopy: Shows characteristic peaks for the C-NO₂ stretching (typically around 1530 and 1350 cm⁻¹), C-Cl, and C-F bonds.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its capacity to undergo two primary types of transformations: nucleophilic aromatic substitution (SNAr) at the halogenated positions and reduction of the nitro group to form a versatile aniline derivative.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism.[6] A nucleophile first attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, after which a leaving group is expelled to restore aromaticity.[6]

Caption: The general mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality of Reactivity: For SNAr to be efficient, a strong electron-withdrawing group (like -NO₂) must be positioned ortho or para to the leaving group (the halogen).[6][7] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, significantly stabilizing the intermediate.

In this compound, both the chlorine and fluorine atoms are meta to the nitro group. This is a critical structural feature. Consequently, the direct resonance stabilization of the Meisenheimer intermediate by the nitro group is not possible. This makes the compound significantly less reactive towards SNAr than its ortho- or para-substituted isomers. However, reactions can still be driven to completion under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or microwave irradiation), as the ring is still generally electron-poor due to the combined inductive effects of all three substituents.

When substitution does occur, the fluorine atom is typically displaced in preference to the chlorine atom. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic.[8][9]

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most valuable transformations for this molecule, yielding 3-chloro-5-fluoroaniline . This aniline is a highly versatile intermediate for the synthesis of pharmaceuticals and other fine chemicals.[7] The choice of reducing agent is critical to ensure chemoselectivity, preserving the C-Cl and C-F bonds.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages & Considerations |

|---|---|---|

| Fe or Zn Metal | Acidic (e.g., HCl, Acetic Acid) | Cost-effective, mild, and generally preserves halogens. A classic and reliable method.[10][11] |

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl in Ethanol) | Mild conditions, excellent functional group tolerance, and high chemoselectivity for the nitro group.[11][12] |

| Catalytic Hydrogenation (H₂) | Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Clean reaction with water as the only byproduct. However, aggressive catalysts like Pd/C can cause dehalogenation, especially of C-Cl bonds. Raney Nickel is often a safer choice to avoid this side reaction.[11][12] |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or Biphasic System | Useful for substrates sensitive to acid or catalytic conditions.[12] |

Representative Protocol: Reduction using Tin(II) Chloride

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated hydrochloric acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Neutralization: Cool the reaction to room temperature and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-chloro-5-fluoroaniline, which can be further purified if necessary.

Caption: Experimental workflow for the reduction of the nitro group.

Applications in Research and Development

This compound is primarily used as a scaffold or building block in multi-step organic synthesis.

-

Pharmaceutical Synthesis: The resulting 3-chloro-5-fluoroaniline is a precursor for various complex molecules. The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Chlorine atoms also serve as important handles for further functionalization, often through cross-coupling reactions, and can contribute to the binding properties of a final drug molecule.[13]

-

Agrochemicals and Materials Science: The unique electronic and lipophilic properties imparted by the halogen and nitro groups make this compound and its derivatives useful in the synthesis of specialized agrochemicals and advanced polymers where features like thermal stability or specific electronic characteristics are required.[14][15]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

|

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[16][17]

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][17]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.

References

-

Alachem Co., Ltd. (n.d.). 4815-64-9 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Synthonix. (n.d.). This compound - [C41939]. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-094829). Retrieved from [Link]

-

Beier, P. et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-7. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM. (n.d.). The Chemistry of Synthesis: Using 3-Chloro-4-fluoronitrobenzene in Organic Chemistry. Retrieved from [Link]

-

Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

G. S. S. S. N. K. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED! Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4815-64-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound | C6H3ClFNO2 | CID 23368891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-fluoronitrobenzene | 4815-64-9 [chemicalbook.com]

- 5. Synthonix, Inc > 4815-64-9 | this compound [synthonix.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. chemimpex.com [chemimpex.com]

- 16. fishersci.at [fishersci.at]

- 17. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-3-fluoro-5-nitrobenzene (CAS No. 4815-64-9), a key intermediate in pharmaceutical and agrochemical synthesis. This document collates and analyzes critical data, including physicochemical parameters and spectral data, to support its application in research and development. Furthermore, it outlines standardized methodologies for the experimental determination of these properties, ensuring scientific rigor and reproducibility.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

This compound is a polysubstituted aromatic compound whose structural features make it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of three distinct substituents—a chloro group, a fluoro group, and a nitro group—on the benzene ring provides multiple reactive sites for further chemical modification. The electron-withdrawing nature of the nitro and halogen groups activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex molecules.[1]

Fluorinated organic compounds, in particular, have gained significant traction in drug discovery. The introduction of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. As such, this compound serves as a critical starting material for the synthesis of novel therapeutic agents.

This guide aims to provide researchers and drug development professionals with a detailed understanding of the fundamental physical characteristics of this compound, facilitating its effective utilization in the laboratory.

Physicochemical Properties

A thorough understanding of a compound's physical properties is paramount for its handling, reaction optimization, and purification. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |

| Molecular Weight | 175.54 g/mol | [1][2] |

| CAS Number | 4815-64-9 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 198-200 °C (at 762 Torr) | [1] |

| Density (Predicted) | 1.494 ± 0.06 g/cm³ | [1] |

| Storage | Sealed in dry, Room Temperature | [1][2] |

Note: The density is a predicted value and should be confirmed experimentally for precise applications. The compound's liquid state at room temperature suggests a melting point below ambient temperatures.

Spectral Data and Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Below is a summary of the available spectral data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Data:

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ): 8.20 (s, 1H), 8.18 (d, 1H), 8.07 (d, 1H)[1]

Interpretation: The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic ring, a consequence of the strong electron-withdrawing effects of the nitro, chloro, and fluoro substituents. The splitting patterns (singlet and doublets) are consistent with the substitution pattern of the benzene ring.

Further Spectroscopic Analysis (¹³C NMR, IR, Mass Spectrometry)

-

¹³C NMR: Aromatic carbons are expected to appear in the range of 110-160 ppm. Carbons directly attached to the electronegative substituents (Cl, F, NO₂) will exhibit distinct chemical shifts.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the nitro group (N-O stretching) are expected around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-Cl and C-F stretching vibrations will also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 175. An M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected due to the presence of the ³⁷Cl isotope.

Experimental Methodologies for Physical Property Determination

To ensure the accuracy and reliability of experimental data, standardized protocols for determining physical properties are essential.

Melting and Boiling Point Determination

Workflow for Boiling Point Determination:

Caption: Workflow for determining the boiling point of a liquid.

Protocol:

-

Place a small amount of this compound into a small test tube.

-

Invert a capillary tube, sealed at one end, and place it into the test tube.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Heat the assembly slowly and uniformly in a heating block or oil bath.

-

Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is the boiling point.

Density Measurement

Workflow for Density Determination using a Pycnometer:

Caption: Workflow for density measurement using a pycnometer.

Protocol:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the volume of the pycnometer.

Solubility Determination

Protocol:

-

To a series of test tubes, add a small, measured amount of this compound.

-

Add a measured volume of a selected solvent (e.g., water, ethanol, acetone, dichloromethane, toluene) to each test tube.

-

Agitate the mixtures thoroughly at a constant temperature.

-

Visually inspect for the dissolution of the solute. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution.

Synthesis and Applications in Drug Development

This compound is primarily synthesized from 3-chloro-5-fluoroaniline. The synthesis involves the oxidation of the aniline to the corresponding nitrobenzene.[1]

General Synthesis Scheme:

Caption: Synthesis of this compound.

Its utility as a synthetic intermediate is well-established. The distinct reactivity of the chloro and fluoro groups, coupled with the directing effect of the nitro group, allows for selective and sequential reactions. This makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. For instance, the nitro group can be readily reduced to an amine, which can then be further functionalized. The halogen atoms can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions to build molecular complexity.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. The compiled data on its physicochemical characteristics and spectral properties, along with standardized experimental protocols, offer a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. A comprehensive understanding of these fundamental properties is crucial for the effective and safe utilization of this important synthetic building block in the development of new chemical entities.

References

-

This compound. (n.d.). Alachem Co., Ltd. Retrieved from [Link]

Sources

1-Chloro-3-fluoro-5-nitrobenzene molecular weight and formula

An In-Depth Technical Guide to 1-Chloro-3-fluoro-5-nitrobenzene for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will move beyond basic data to explore the compound's structural nuances, reactivity, synthesis, and strategic applications, offering field-proven insights into its utility.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 4815-64-9) is a substituted aromatic compound whose utility is derived from the specific arrangement of its three functional groups on the benzene ring.[1][2] The interplay between the electron-withdrawing nitro group and the halogen atoms dictates its chemical behavior and makes it a valuable precursor in multi-step organic synthesis.

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design and process chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₂ | [1][2][3][4][5] |

| Molecular Weight | 175.54 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4815-64-9 | [1][2][4][5] |

| Synonyms | 3-Chloro-5-fluoronitrobenzene | [1][2][5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 198-200 °C (at 762 Torr) | [2] |

| Density | ~1.494 g/cm³ (Predicted) | [2] |

Structural Analysis and Chemical Reactivity

The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both resonance and inductive effects. This significantly reduces the electron density of the aromatic ring, making it highly "electron-deficient."[6] The chlorine and fluorine atoms also withdraw electron density via induction.

This pronounced electron deficiency is the cornerstone of the molecule's utility. It activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions and directs the reactivity of subsequent transformations, such as the reduction of the nitro group.

Caption: Electronic influence of substituents on this compound.

Key Transformations:

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) to form 3-chloro-5-fluoroaniline. This transformation is fundamental in pharmaceutical synthesis, as anilines are versatile intermediates for building more complex molecular scaffolds.[6]

-

Nucleophilic Aromatic Substitution (SNAr) : The strong activation provided by the nitro group facilitates the displacement of the halogen atoms (typically chlorine) by nucleophiles. This allows for the introduction of various functional groups, such as amines, alkoxides, or thiolates, which is a key strategy in creating diverse chemical libraries for drug screening.

Reference Synthesis Protocol

The synthesis of this compound is often achieved through the oxidation of the corresponding aniline. The following protocol is based on established laboratory procedures.[2]

Objective: To synthesize this compound via oxidation of 3-chloro-5-fluoroaniline.

Materials & Reagents:

-

3-Chloro-5-fluoroaniline (10 mmol, 1.46 g)

-

Sodium perborate tetrahydrate (50.0 mmol, 7.69 g)

-

Glacial Acetic Acid (50 mL)

-

Tert-butyl methyl ether (TBME)

-

Saturated saline solution

-

Aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Cyclohexane

Step-by-Step Methodology:

-

Reactor Setup: In a reaction vessel equipped with a stirrer and heating mantle, suspend sodium perborate tetrahydrate (7.69 g) in 30 mL of acetic acid.

-

Causality Explanation: Sodium perborate in acetic acid generates a potent oxidizing species in situ, which is necessary to convert the primary amine to a nitro group. Acetic acid serves as both a solvent and a catalyst.

-

-

Initiation of Reaction: Heat the suspension to 55 °C.

-

Substrate Addition: Dissolve 3-chloro-5-fluoroaniline (1.46 g) in 20 mL of acetic acid. Slowly add this solution to the heated suspension over a period of one hour.

-

Experimental Insight: Slow addition is critical to control the exothermic nature of the oxidation reaction and prevent the formation of undesired byproducts.

-

-

Reaction Completion: Stir the reaction mixture at 55 °C for an additional hour after the addition is complete, then allow it to cool to room temperature.

-

Work-up and Extraction: Add 300 mL of tert-butyl methyl ether (TBME) to the reaction mixture. Filter to remove any solid precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with saturated saline, 20 mL of aqueous sodium thiosulfate, and finally with saturated saline again.

-

Trustworthiness Principle: The sodium thiosulfate wash is a self-validating step to quench any unreacted oxidizing species, ensuring the stability of the final product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by silica gel column chromatography using cyclohexane as the eluent to afford the final product, this compound.

Strategic Importance in Drug Development

Halogenated nitroaromatics are indispensable building blocks in medicinal chemistry. The strategic incorporation of fluorine and chlorine atoms into a drug candidate can profoundly influence its metabolic stability, membrane permeability, and binding affinity to its biological target.[7][8]

-

Fluorine's Role : The fluorine atom is often used as a "metabolic blocker." By replacing a hydrogen atom at a site susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes), the C-F bond's high strength can prevent metabolic breakdown, thereby increasing the drug's half-life and bioavailability.[7]

-

Chlorine's Contribution : The chloro group can enhance binding interactions within a protein's active site through halogen bonding and can be used to modulate the overall lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

This compound provides a ready-made scaffold containing these critical halogens, along with a versatile nitro group that can be converted into an aniline for further derivatization. This makes it an efficient starting point for synthesizing novel therapeutic agents.

Safety and Handling

According to safety data, this compound is associated with hazard statements H302, H312, H315, H319, H332, and H335.[2][3] This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all handling should occur in a well-ventilated fume hood.

References

-

This compound (C007B-094829) . Cenmed Enterprises. [Link]

-

This compound | C6H3ClFNO2 | CID 23368891 . PubChem. [Link]

-

The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM. [Link]

- CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- US4164517A - Preparation of fluoronitrobenzene.

-

Synthesis of 3-chloro-nitro-benzene . PrepChem.com. [Link]

-

This compound . Aladdin. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

Sources

- 1. This compound | C6H3ClFNO2 | CID 23368891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-fluoronitrobenzene | 4815-64-9 [chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. 4815-64-9|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-Chloro-3-fluoro-5-nitrobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-3-fluoro-5-nitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the principle of "like dissolves like." We synthesize data from analogous compounds to forecast its behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. This work is intended to serve as a foundational resource for scientists and professionals in process chemistry, drug discovery, and formulation development, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Significance of this compound

This compound (CAS No. 4815-64-9) is a substituted aromatic compound of significant interest in organic synthesis.[1][2] Its trifunctional nature—featuring chloro, fluoro, and nitro groups—provides multiple reactive sites for constructing more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Understanding the solubility of this intermediate is paramount for its effective use. Solvent selection directly impacts reaction kinetics, yield, purification efficiency (e.g., crystallization), and ultimately, the economic viability of a synthetic process. This guide addresses the critical need for a detailed understanding of its solubility profile.

Physicochemical Profile and Its Impact on Solubility

The molecular structure of this compound dictates its interactions with various solvents. The benzene ring forms a nonpolar backbone, while the highly electronegative nitro (NO₂), chloro (Cl), and fluoro (F) substituents introduce significant polarity.

The nitro group, with its large dipole moment, is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.[1] The halogen atoms also contribute to the molecule's polarity. This combination of a nonpolar aromatic ring and polar functional groups results in a molecule of moderate overall polarity. This duality is the key to predicting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | [1][3] |

| Molecular Weight | 175.54 g/mol | [3] |

| Appearance | Colorless to light yellow liquid/solid | [2] |

| XLogP3 | 2.6 | [3] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | [3] |

| Boiling Point | 198-200 °C | [2] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 (from nitro group oxygens) | [1] |

The XLogP3 value of 2.6 indicates a degree of lipophilicity, suggesting preferential solubility in organic solvents over water.[3] The TPSA of 45.8 Ų reflects the polar surface area contributed by the nitro group, which will govern interactions with polar solvents.[3]

Theoretical Framework and Predicted Solubility Profile

The fundamental principle governing solubility is "like dissolves like."[4] This means that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we can predict its solubility based on its structural features:

-

Aromatic Core: The benzene ring favors interactions with other aromatic solvents (e.g., toluene, benzene) through π-π stacking and with nonpolar solvents (e.g., hexane) through van der Waals forces.

-

Polar Groups (NO₂, Cl, F): These groups favor interactions with polar solvents through dipole-dipole forces. The nitro group's oxygen atoms can accept hydrogen bonds from protic solvents like alcohols.

Based on these principles and data from structurally related compounds like nitrobenzene, which is soluble in ethanol, ether, and benzene, we can predict the solubility profile of this compound.[4][5]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Key Interactions | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Van der Waals | Low to Moderate | The molecule's significant polarity from the nitro and halogen groups limits its solubility in purely nonpolar solvents. |

| Aromatic | Toluene, Benzene | π-π stacking, Van der Waals | High | The aromatic core of the solute interacts favorably with the aromatic solvent, while the solvent's low polarity can accommodate the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Dipole-dipole | High | These solvents possess strong dipoles that can effectively solvate the polar regions of the molecule. Acetone and ethyl acetate are particularly effective for nitroaromatics.[6] |

| Polar Aprotic (Ether) | Diethyl Ether, THF | Dipole-dipole | High | Ethers are excellent solvents for a wide range of organic compounds and are expected to readily dissolve this molecule. Nitrobenzene is completely miscible in diethyl ether.[5][7] |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding, Dipole-dipole | Moderate to High | The alcohol's ability to donate a hydrogen bond to the nitro group's oxygen atoms enhances solubility. However, the nonpolar backbone may limit miscibility compared to polar aprotic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-dipole | High | The polarity and structure of these solvents are highly compatible with the solute. |

| Aqueous | Water | Hydrogen bonding, Dipole-dipole | Very Low | The large, nonpolar aromatic ring dominates, leading to hydrophobicity. Nitrobenzene itself has very low water solubility (~1.8 g/L).[4] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To move beyond prediction, a robust experimental protocol is required. The isothermal shake-flask method is a reliable, gold-standard technique for determining the solubility of a solid compound in a solvent.[8]

Rationale for Method Selection

The gravimetric shake-flask method is chosen for its simplicity, accuracy, and requirement for basic laboratory equipment. It involves creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue. This provides a direct measure of solubility (e.g., in g/100 mL).

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Calibrated pipettes

-

Vacuum oven or desiccator

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. Causality: Using an excess of solid ensures that a true equilibrium is reached and the final solution is saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. Causality: A prolonged equilibration time with constant agitation is crucial to ensure the dissolution process has reached its thermodynamic equilibrium.[8] Shorter times may result in an underestimation of solubility.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. Causality: This step is critical to prevent suspended solid particles from being drawn into the sample, which would artificially inflate the measured solubility.

-

Sampling: Carefully draw a known volume of the clear supernatant (e.g., 2.00 mL) into a glass syringe. Immediately attach a 0.45 µm syringe filter and dispense the saturated solution into a pre-weighed (tared) evaporation dish. Causality: Filtration removes any remaining microscopic solid particles, ensuring only the dissolved solute is measured.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the weight is constant. Alternatively, use a gentle stream of nitrogen or a desiccator. Causality: Controlled, gentle evaporation prevents loss of the solute through sputtering or decomposition.

-

Quantification: Reweigh the evaporation dish containing the dried solute residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g / 100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot taken) * 100

Self-Validation and Quality Control

-

Triplicate Measurements: Perform each solubility determination in triplicate to ensure reproducibility and calculate the standard deviation.

-

Mass Balance: As a check, the amount of undissolved solid can also be recovered, dried, and weighed to perform a mass balance calculation.

-

Kinetic Confirmation: To confirm equilibrium was reached, take samples at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau when equilibrium is achieved.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Figure 1: A step-by-step workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative data for the solubility of this compound remains scarce in public literature, a robust predictive framework can be established from its physicochemical properties and the behavior of analogous compounds. It is predicted to have high solubility in polar aprotic, aromatic, and halogenated solvents, and moderate solubility in polar protic solvents. For researchers requiring precise quantitative data for process modeling, reaction optimization, or formulation, the detailed experimental protocol provided in this guide offers a reliable and validated method for its determination. This guide serves as both a predictive tool and a practical manual to empower scientists in their work with this versatile chemical intermediate.

References

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a URL provided by the grounding tool.[9]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a URL provided by the grounding tool.[10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23368891, this compound. PubChem.[3]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.[8]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from a URL provided by the grounding tool.

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.[11]

-

Guidechem. (n.d.). 1-chloro-5-fluoro-2-methyl-4-nitro-benzene. Retrieved from a URL provided by the grounding tool.[12]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from a URL provided by the grounding tool.[4]

-

BenchChem. (n.d.). Solubility of 1,2,3-Trimethyl-4-nitrobenzene in Organic Solvents: An In-depth Technical Guide.[13]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene - CHEMICAL AND PHYSICAL INFORMATION. NCBI.[5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017500, 1-Chloro-3-fluoro-2-nitrobenzene. PubChem.[14]

-

ChemScene. (n.d.). This compound | 4815-64-9.[1]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.[7]

-

ChemicalBook. (n.d.). 1-chloro-3-fluoro-5-nitro benzene.[15]

-

ChemScene. (2024, June 14). Safety Data Sheet - 1-Chloro-2-fluoro-3-nitrobenzene.[16]

-

Fisher Scientific. (2024, February 15). SAFETY DATA SHEET - 1-Chloro-2-fluoro-3-nitrobenzene.[17]

-

ChemicalBook. (2025, July 24). 3-Chloro-5-fluoronitrobenzene | 4815-64-9.[2]

-

ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15).[6]

-

Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 1-Fluoro-3-nitrobenzene.

-

ECHEMI. (n.d.). 1-Fluoro-3-nitrobenzene SDS, 402-67-5 Safety Data Sheets.[18]

-

Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-Chloro-3-nitrobenzene.[19]

-

Cenmed Enterprises. (n.d.). This compound (C007B-094829).[20]

-

BLD Pharm. (n.d.). 4815-64-9|this compound.[21]

-

Wikipedia. (n.d.). 3-Nitrochlorobenzene.[22]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Chloro-5-fluoronitrobenzene | 4815-64-9 [chemicalbook.com]

- 3. This compound | C6H3ClFNO2 | CID 23368891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. youtube.com [youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [guidechem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1-Chloro-3-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 3017500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-chloro-3-fluoro-5-nitro benzene [m.chemicalbook.com]

- 16. chemscene.com [chemscene.com]

- 17. fishersci.at [fishersci.at]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

- 20. cenmed.com [cenmed.com]

- 21. 4815-64-9|this compound|BLD Pharm [bldpharm.com]

- 22. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 1-Chloro-3-fluoro-5-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive safety and handling guide for 1-Chloro-3-fluoro-5-nitrobenzene (CAS No. 4815-64-9), a key intermediate in synthetic chemistry. As researchers and drug development professionals, a deep, mechanistic understanding of a compound's potential hazards is not merely a regulatory requirement but a cornerstone of scientific integrity and laboratory safety. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide actionable protocols and the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory.

Core Hazard Profile & GHS Classification

This compound is a substituted aromatic compound whose reactivity and toxicity are dictated by its functional groups: the electron-withdrawing nitro group and the halogen substituents. Its primary risks are associated with acute toxicity upon exposure and irritation to the skin, eyes, and respiratory system.

The Globally Harmonized System (GHS) provides a universally understood framework for hazard communication. For this compound, the classification indicates a moderate but significant acute hazard level.

| GHS Classification | Hazard Statement | Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

Data synthesized from multiple supplier safety data sheets.[1][2]

The signal word associated with this profile is "Warning" .[1] This classification necessitates a handling protocol that prioritizes the prevention of direct contact, inhalation, and ingestion.

Caption: Step-by-step safe handling workflow for laboratory chemicals.

Emergency Response Protocols

Preparedness is paramount. In the event of an exposure or spill, a swift and correct response can significantly mitigate harm.

First-Aid Measures

-

In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure thorough rinsing. [3][4]Seek immediate medical attention. [3]* In case of Skin Contact: Remove all contaminated clothing at once. [5]Wash the affected skin area immediately and thoroughly with soap and plenty of water. [5][4]If skin irritation persists, consult a physician. [4]* If Inhaled: Move the individual to fresh air immediately. [3][5]If breathing is difficult or stops, provide artificial respiration. It is critical to seek immediate medical attention. [3]* If Swallowed: Do NOT induce vomiting. [3][5]Rinse the mouth thoroughly with water and contact a physician or poison control center without delay. [3][6]

Accidental Release Measures

-

Containment: Evacuate non-essential personnel from the area. Wearing full PPE, prevent the spill from spreading or entering drains. [6]* Cleanup: For liquid spills, absorb the material with an inert, non-combustible absorbent material like vermiculite, sand, or diatomite. [5]Carefully collect the material into a suitable, labeled container for chemical waste disposal. [6]* Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Firefighting Measures

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2) to extinguish a fire. [6]* Specific Hazards: The compound is combustible. Upon thermal decomposition, it can release highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride. [6][4]Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [6]

Storage and Disposal

-

Storage Conditions: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and alkalis. [3][5]The storage area should be secured and accessible only to authorized personnel; "store locked up" is a common recommendation. [3][5][7]Keep the container tightly sealed to prevent the escape of vapors. [5]* Disposal: Disposal of this compound and its containers must be done in accordance with all local, state, and federal regulations. It should be treated as hazardous waste and handled by a licensed disposal company. [3][5]Do not dispose of it down the drain.

Physical & Chemical Properties

A summary of key physical and chemical properties is essential for experimental planning and risk assessment.

| Property | Value |

| CAS Number | 4815-64-9 [1][8] |

| Molecular Formula | C₆H₃ClFNO₂ [1][8] |

| Molecular Weight | 175.54 g/mol [1][8] |

| Appearance | Data not consistently available; related compounds are often pale yellow solids or liquids. [9] |

| Solubility | No specific data available, but likely has poor solubility in water. [9] |

Toxicological & Ecological Information

-

Toxicological Summary: The primary toxicological concerns are acute effects from short-term exposure, as outlined by the GHS classifications. [1]There is limited data available on the long-term effects, such as carcinogenicity or reproductive toxicity, for this specific isomer. However, it is prudent to treat it with caution, as related nitroaromatic compounds can have chronic health effects. [10]The substance can be absorbed into the body through inhalation, skin contact, and ingestion. [9]* Ecological Information: Data on the environmental fate and ecotoxicity of this compound is scarce. [11]However, related chloronitrobenzene compounds are often classified as toxic or harmful to aquatic life, sometimes with long-lasting effects. [9]Therefore, it is imperative to prevent its release into the environment. [6][9]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. The core principles are the prevention of exposure through a combination of robust engineering controls and appropriate personal protective equipment, coupled with a state of readiness for any emergency. By understanding the rationale behind each safety measure, researchers can foster a laboratory environment that is not only compliant but also intrinsically safe.

References

-

PubChem. 1-Chloro-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1-Chloro-2-fluoro-3-nitrobenzene. [Link]

-

International Chemical Safety Cards (ICSCs). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cenmed Enterprises. This compound (C007B-094829). [Link]

-

Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR NITROBENZENE. [Link]

-

OEHHA. EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. cenmed.com [cenmed.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.at [fishersci.at]

- 5. chemscene.com [chemscene.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C6H3ClFNO2 | CID 23368891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. echemi.com [echemi.com]

The Synthetic Cornerstone: A Technical Guide to 1-Chloro-3-fluoro-5-nitrobenzene for Advanced Research

This guide provides an in-depth technical overview of 1-Chloro-3-fluoro-5-nitrobenzene (CAS 4815-64-9), a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical behavior, and strategic applications, supported by practical protocols and a survey of commercial suppliers.

Introduction: Unveiling a Versatile Reagent

This compound is a poly-substituted aromatic compound featuring a unique arrangement of electron-withdrawing groups and halogens. This substitution pattern renders the benzene ring highly electron-deficient, making it a valuable precursor in a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. Its strategic importance lies in its ability to serve as a scaffold for the introduction of diverse functionalities, a key step in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Key Identifiers and Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 4815-64-9 | |

| Molecular Formula | C₆H₃ClFNO₂ | |

| Molecular Weight | 175.54 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | |

| Boiling Point | 198-200 °C (at 762 Torr) | |

| Density | 1.494 ± 0.06 g/cm³ (Predicted) | |

| InChIKey | TZAGKOKYKROSOW-UHFFFAOYSA-N |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through various routes. A common and effective method involves the oxidation of a corresponding aniline derivative. Below is a detailed, field-proven protocol.

Synthesis via Oxidation of 3-Chloro-5-fluoroaniline

This method utilizes the readily available 3-Chloro-5-fluoroaniline and a potent oxidizing agent, sodium perborate, in an acidic medium.

Reaction Scheme:

Caption: Oxidation of 3-Chloro-5-fluoroaniline to this compound.

Experimental Protocol:

This protocol is a self-validating system, with each step designed to ensure high purity and yield.

-

Preparation of the Oxidizing Agent Suspension: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend sodium perborate tetrahydrate (7.69 g, 50.0 mmol) in 30 mL of acetic acid. Heat the suspension to 55 °C with stirring. The use of acetic acid as a solvent is crucial as it facilitates the formation of the active oxidizing species.

-

Preparation of the Aniline Solution: In a separate beaker, dissolve 3-Chloro-5-fluoroaniline (1.46 g, 10 mmol) in 20 mL of acetic acid.

-

Addition of the Aniline Solution: Slowly add the aniline solution to the heated suspension of sodium perborate over a period of 1 hour using the dropping funnel. This slow addition is critical to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Monitoring: Stir the reaction mixture at 55 °C for 1 hour after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Add 300 mL of tert-butyl methyl ether (TBME) to the mixture and separate the solid by filtration. The organic layer should be washed sequentially with saturated saline, 20 mL of aqueous sodium thiosulfate (to quench any remaining oxidizing agent), and again with saturated saline.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using cyclohexane as the eluent to afford this compound as a solid (yield: approximately 18%).[1]

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group, positioned meta to both halogens, significantly activates the aromatic ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The leaving group, a halide in this case, is then eliminated, restoring the aromaticity of the ring.

Mechanism of SNAr:

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

The relative reactivity of the halogens as leaving groups in SNAr reactions is a crucial consideration for synthetic planning. Generally, fluoride is a better leaving group than chloride in SNAr reactions, which is the opposite of what is observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic.[1]

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block in medicinal chemistry. The presence of two different halogens allows for selective and sequential substitution reactions, enabling the synthesis of complex molecular architectures.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This versatility allows for the introduction of a wide range of pharmacophores and the fine-tuning of the physicochemical properties of drug candidates.

Workflow for the Integration of this compound in Drug Discovery:

Caption: A typical workflow illustrating the use of this compound in a drug discovery program.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public literature, its structural motifs are present in many biologically active compounds. The principles of its reactivity are widely applied in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.

Spectroscopic Data for Compound Identification

Verifying the identity and purity of this compound is crucial for its effective use in research. The following is a representative ¹H NMR spectrum.

¹H NMR Spectrum:

-

¹H-NMR (400 MHz; DMSO-d₆): δ 8.20 (s, 1H), 8.18 (d, 1H), 8.07 (d, 1H).[1]

Note: Access to a comprehensive set of spectroscopic data (¹³C NMR, IR, Mass Spectrometry) for this specific compound is limited. Researchers should acquire and analyze their own data for definitive characterization.

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The table below provides a summary of some of the available commercial sources.

| Supplier | Purity | Available Quantities |

| ≥98% | Custom | |

| 98% | 1g, 5g, 10g, 25g, 100g | |

| - | 250mg, 1g, 5g, 25g, 100g | |

| - | Inquire | |

| - | Inquire |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Safety, Handling, and Storage

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its unique electronic and structural features make it an ideal substrate for nucleophilic aromatic substitution reactions, providing a gateway to a wide range of functionalized aromatic compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and drug development.

References

-

ChemicalBook.

-

PubChem.

-

chemeurope.com.

Sources

synthesis of 1-Chloro-3-fluoro-5-nitrobenzene from 3-chloro-5-fluoroaniline

<_ An In-depth Technical Guide to the Synthesis of 1-Chloro-3-fluoro-5-nitrobenzene from 3-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of this compound, a crucial intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed herein involves the diazotization of 3-chloro-5-fluoroaniline followed by a modified Sandmeyer reaction to introduce the nitro group. This document is structured to provide not only a step-by-step experimental protocol but also a thorough discussion of the underlying reaction mechanisms, safety considerations, and purification strategies. By elucidating the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge for successful and optimized synthesis.

Introduction: The Significance of this compound

This compound (CAS No: 4815-64-9) is a substituted aromatic compound of significant interest in the field of medicinal chemistry and drug development.[1][2] The specific arrangement of chloro, fluoro, and nitro functional groups on the benzene ring imparts unique electronic properties, making it a versatile building block for the synthesis of more complex molecules.[3] The presence of halogen atoms, particularly fluorine, can enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][4][5] Furthermore, the nitro group serves as a valuable precursor for the introduction of an amino group via reduction, opening avenues for a wide array of subsequent chemical transformations.[6][7] The strategic importance of chloro- and fluoro-substituted nitroaromatics is underscored by their application in the development of novel therapeutic agents, including those with antileishmanial and antichagasic activities.[8]

This guide focuses on a reliable and reproducible method for the synthesis of this compound, starting from the readily available precursor, 3-chloro-5-fluoroaniline.[9][10][11]

Reaction Mechanism and Theoretical Framework

The transformation of 3-chloro-5-fluoroaniline to this compound is a two-step process, fundamentally relying on the chemistry of diazonium salts.

Step 1: Diazotization of 3-chloro-5-fluoroaniline

The initial step is the diazotization of the primary aromatic amine, 3-chloro-5-fluoroaniline. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄).[12][13] The highly reactive electrophile in this process is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid followed by the loss of a water molecule.[13][14] The amine's lone pair of electrons attacks the nitrosonium ion, initiating a series of proton transfers and ultimately leading to the formation of a stable arenediazonium salt with the expulsion of water.[13][14]

Step 2: Conversion of the Diazonium Salt to this compound

The subsequent replacement of the diazonium group (-N₂⁺) with a nitro group (-NO₂) is a less common transformation compared to the classical Sandmeyer reactions which typically install halides or cyano groups.[15][16][17][18] This conversion can be achieved by treating the diazonium salt with sodium nitrite in the presence of a copper catalyst.[14][19] This process is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[18] A single electron transfer from a copper(I) species to the diazonium ion generates an aryl radical and dinitrogen gas.[20] This highly reactive aryl radical then reacts with a nitrite source to form the final product.

An alternative and often cleaner method involves the formation of the diazonium tetrafluoroborate salt, which can then be treated with sodium nitrite and a copper catalyst.[19]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| 3-Chloro-5-fluoroaniline | ≥98% | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |

| Tetrafluoroboric Acid (HBF₄) | 48 wt. % in H₂O | Alfa Aesar |

| Copper(I) Oxide (Cu₂O) | ≥97% | Strem Chemicals |

| Diethyl Ether | Anhydrous, ≥99.7% | VWR Chemicals |

| Saturated Sodium Bicarbonate | Laboratory Grade | J.T. Baker |

| Anhydrous Magnesium Sulfate | ≥97% | Acros Organics |

| Round-bottom flasks | Various sizes | Kimble |

| Magnetic stirrer with heating | IKA | |

| Ice bath | ||

| Separatory funnel | ||

| Rotary evaporator | Büchi | |

| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | MilliporeSigma |

Step-by-Step Synthesis Procedure

Part A: Diazotization

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 10.0 g (68.7 mmol) of 3-chloro-5-fluoroaniline in 50 mL of 48% tetrafluoroboric acid.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath. Maintain this temperature range throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[21]

-

In a separate beaker, prepare a solution of 5.22 g (75.6 mmol) of sodium nitrite in 15 mL of deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline solution over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Part B: Nitration (Modified Sandmeyer Reaction)

-

In a separate 500 mL flask, prepare a suspension of 1.0 g (7.0 mmol) of copper(I) oxide in 50 mL of deionized water.

-

Add a solution of 14.2 g (206 mmol) of sodium nitrite in 30 mL of deionized water to the copper(I) oxide suspension and stir vigorously.

-

Carefully and in small portions, add the cold diazonium salt suspension from Part A to the copper(I) oxide/sodium nitrite mixture. Vigorous gas evolution (N₂) will occur. Control the rate of addition to maintain a manageable reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently warm to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any residual acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[21]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if swallowed.[22][23][24][25] Avoid contact with skin and eyes. Keep away from combustible materials.

-

Tetrafluoroboric Acid (HBF₄): This is a corrosive acid that can cause severe skin burns and eye damage. Handle with extreme care.

-

Diazonium Salts: Solid diazonium salts can be explosive when dry and are sensitive to shock and heat.[26] It is crucial to keep them wet and at a low temperature. The procedure described herein avoids the isolation of the dry diazonium salt.

-

Nitrosonium Tetrafluoroborate: This is a potential intermediate and is corrosive.

Characterization and Expected Results

The final product, this compound, should be a solid at room temperature.[27][28][29]

-

Molecular Formula: C₆H₃ClFNO₂[2]

-

Appearance: Typically a pale yellow crystalline solid.

-

Purity: Should be assessed by techniques such as ¹H NMR, ¹³C NMR, GC-MS, and elemental analysis.

The expected yield for this reaction, after purification, is typically in the range of 60-75%.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-chloro-5-fluoroaniline via a diazotization and modified Sandmeyer reaction is a robust and reliable method for obtaining this valuable chemical intermediate. This guide has provided a detailed protocol, elucidated the underlying chemical principles, and emphasized critical safety considerations. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt it as needed for their specific research and development goals. The successful synthesis of this compound provides a gateway to a diverse range of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.

References

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Adda247. (2023-09-24). Sandmeyer Reaction Mechanism. [Link]

-

GeeksforGeeks. (2025-07-23). Sandmeyer Reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: sodium nitrite. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

NINGBO INNO PHARMCHEM. The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. [Link]

-

Univar Solutions. Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. [Link]

-

Wikipedia. Diazonium compound. [Link]

-

SlideShare. DIAZONIUM SALTS. (2020-03-29). [Link]

-

Master Organic Chemistry. (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

PubChem. This compound. [Link]

-

Carl ROTH. Safety Data Sheet: Sodium nitrite. [Link]

-

Vedantu. How to remove Nitro Group from nitrobenzene ring class 12 chemistry CBSE. [Link]

-

NINGBO INNO PHARMCHEM. Optimizing Yields and Purity: Advanced Synthesis & Purification of 1-Chloro-3,5-dinitrobenzene. [Link]

-

PubMed. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. (2021). [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubChem. 3-Chloro-5-fluoroaniline. [Link]

-

PubMed Central. Exploring Flow Procedures for Diazonium Formation. (2016-07-14). [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

Sources

- 1. This compound | C6H3ClFNO2 | CID 23368891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. How to remove Nitro Group from nitrobenzene ring class 12 chemistry CBSE [vedantu.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chloro-5-fluoroaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. Diazotisation [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. lkouniv.ac.in [lkouniv.ac.in]

- 15. byjus.com [byjus.com]

- 16. Sandmeyer Reaction Mechanism - [adda247.com]

- 17. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 19. Diazonium compound - Wikipedia [en.wikipedia.org]

- 20. jk-sci.com [jk-sci.com]

- 21. nbinno.com [nbinno.com]

- 22. chemos.de [chemos.de]

- 23. chemtradelogistics.com [chemtradelogistics.com]

- 24. download.basf.com [download.basf.com]

- 25. carlroth.com:443 [carlroth.com:443]

- 26. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 4815-64-9|this compound|BLD Pharm [bldpharm.com]

- 28. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 29. 1-chloro-3-fluoro-5-nitro benzene CAS#: [m.chemicalbook.com]

Spectroscopic Characterization of 1-Chloro-3-fluoro-5-nitrobenzene: A Technical Guide

Introduction: The Structural Significance of 1-Chloro-3-fluoro-5-nitrobenzene

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a deactivating nitro group and two halogen atoms on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The precise arrangement of these substituents governs the molecule's reactivity, polarity, and overall three-dimensional structure, which in turn dictates its utility in drug design and materials engineering.